3-(Azidomethyl)-6-methoxypyridazine
Description
3-(Azidomethyl)-6-methoxypyridazine is a pyridazine derivative featuring a methoxy group at the 6-position and an azidomethyl (-CH₂N₃) substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer electron-deficient properties. The azidomethyl group enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable for bioconjugation and material science applications .
Properties
IUPAC Name |
3-(azidomethyl)-6-methoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-6-3-2-5(9-10-6)4-8-11-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDTZYLLKSKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-methoxypyridazine typically involves the introduction of the azidomethyl group to a pre-formed pyridazine ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of pyridazine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-6-methoxypyridazine undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced forms.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) is a typical reagent for introducing the azidomethyl group.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various azido-substituted derivatives.
Scientific Research Applications
3-(Azidomethyl)-6-methoxypyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-6-methoxypyridazine involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Pyridazine Derivatives
Compound: 3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine
- Structural Differences: Substituents: Lacks the azidomethyl group; instead, it has methyl and 3-phenoxyphenyl groups at positions 4 and 6, respectively. Electronic Effects: The absence of the electron-withdrawing azide group reduces reactivity in click chemistry.
- Applications: Likely used in pharmaceutical or agrochemical synthesis due to its lipophilic phenoxyphenyl group, which enhances membrane permeability. In contrast, 3-(Azidomethyl)-6-methoxypyridazine is tailored for CuAAC-driven applications.
2.2. Azidomethyl-Substituted Aromatic Compounds
Compound : 1-(Azidomethyl)benzene and Halogenated Derivatives
- Structural Differences: Core Structure: Benzene (monocyclic aromatic) vs. pyridazine (diazine heterocycle). Reactivity: The electron-deficient pyridazine core may accelerate CuAAC compared to benzene derivatives due to enhanced azide electrophilicity.
- Applications : Benzyl azides are used to synthesize triazoles with corrosion-inhibiting properties . The pyridazine analog’s applications remain unexplored in this context but may extend to functionalized polymers or biomolecules.
2.3. Tetrazole-Based Azidomethyl Compounds
Compound : 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole
- Structural Differences :
- Applications : Restricted due to safety concerns, whereas this compound is likely safer for controlled click chemistry applications.
Reactivity and Functional Performance
Research Findings and Gaps
- Click Chemistry Efficiency : Pyridazine’s electron-deficient nature likely enhances CuAAC reaction rates compared to benzyl azides, though direct kinetic data is needed .
- Untapped Applications : Corrosion inhibition (observed in benzyl triazoles ) and biological activity remain unexplored for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
